An In-depth Technical Guide to Ethyl 2-(methylamino)acetate: Properties, Structure, and Applications
An In-depth Technical Guide to Ethyl 2-(methylamino)acetate: Properties, Structure, and Applications
Abstract
Ethyl 2-(methylamino)acetate, also known as sarcosine ethyl ester, is a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development. Its structure, incorporating both a secondary amine and an ethyl ester, provides a valuable scaffold for the construction of more complex molecular architectures. This guide offers a comprehensive overview of the chemical and physical properties, structural features, synthesis, reactivity, and key applications of Ethyl 2-(methylamino)acetate, with a particular focus on its role as a pivotal building block in medicinal chemistry.
Introduction: The Versatility of a Bifunctional Building Block
In the landscape of modern synthetic chemistry, the demand for versatile and readily functionalizable building blocks is paramount. Ethyl 2-(methylamino)acetate emerges as a key player in this context, offering two distinct points for chemical modification: a nucleophilic secondary amine and an electrophilic ester carbonyl. This dual reactivity allows for a wide range of chemical transformations, making it an invaluable intermediate in the synthesis of a diverse array of target molecules, from bioactive compounds to functional materials. This guide will delve into the core chemical principles that underpin the utility of Ethyl 2-(methylamino)acetate, providing a technical resource for scientists leveraging this compound in their research and development endeavors.
Chemical Structure and Identification
The fundamental structure of Ethyl 2-(methylamino)acetate consists of a central glycine core, N-methylated at the alpha-amino group, with the carboxylic acid functional group esterified with ethanol.
Molecular Structure:
Caption: 2D Structure of Ethyl 2-(methylamino)acetate.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | Ethyl 2-(methylamino)acetate |
| Synonyms | Sarcosine ethyl ester, Ethyl sarcosinate, N-Methylglycine ethyl ester |
| CAS Number | 13200-60-7 (Free Base)[1][2][3][4] |
| Molecular Formula | C5H11NO2[2][5] |
| Molecular Weight | 117.15 g/mol [2][5] |
It is important to distinguish the free base from its commonly used hydrochloride salt, Ethyl 2-(methylamino)acetate hydrochloride (or Sarcosine ethyl ester hydrochloride), CAS Number: 52605-49-9.[6][7][8] The hydrochloride salt is a white to off-white crystalline solid, which is often preferred for its stability and ease of handling. The free base is typically an oil. The choice between the free base and the hydrochloride salt is often dictated by the specific reaction conditions, particularly the pH and the nature of the reagents involved.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 2-(methylamino)acetate is essential for its effective use in experimental settings.
| Property | Value (Free Base) | Value (Hydrochloride Salt) |
| Appearance | Colorless oil | White to off-white crystalline solid[6] |
| Molecular Weight | 117.15 g/mol [2][5] | 153.61 g/mol [6] |
| Melting Point | Not applicable | ~125 °C[6] |
| Boiling Point | Data not readily available | Not applicable |
| Solubility | Soluble in common organic solvents | Soluble in water (0.1 g/mL)[6] |
| pKa (predicted) | 9.88 ± 0.10[5] | Not applicable |
The presence of the amino group imparts a basic character to the molecule, while the ester functionality contributes to its polarity and solubility in organic solvents. The hydrochloride salt, being ionic, exhibits higher water solubility.
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and purity assessment of Ethyl 2-(methylamino)acetate.
¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)
-
A triplet corresponding to the methyl protons of the ethyl group (~1.2 ppm).
-
A quartet from the methylene protons of the ethyl group (~4.1 ppm).
-
A singlet for the N-methyl protons (~2.4 ppm).
-
A singlet for the methylene protons adjacent to the nitrogen (~3.2 ppm).
-
A broad singlet for the N-H proton, the chemical shift of which would be concentration and solvent dependent.
¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides information about the carbon skeleton. A predicted spectrum would display signals for the five distinct carbon atoms:
-
The carbonyl carbon of the ester (~172 ppm).
-
The methylene carbon of the ethyl group (~61 ppm).
-
The methylene carbon adjacent to the nitrogen (~54 ppm).
-
The N-methyl carbon (~36 ppm).
-
The methyl carbon of the ethyl group (~14 ppm).
IR Spectroscopy (Infrared Spectroscopy)
The IR spectrum of Ethyl 2-(methylamino)acetate reveals the presence of its key functional groups:
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A strong absorption band around 1740 cm⁻¹ , characteristic of the C=O stretching vibration of the ester group.
-
A medium to weak absorption band in the region of 3300-3400 cm⁻¹ , corresponding to the N-H stretching vibration of the secondary amine.
-
C-H stretching vibrations of the alkyl groups are observed in the 2850-2980 cm⁻¹ region.
-
C-N stretching vibrations can be found in the fingerprint region, typically around 1100-1200 cm⁻¹ .
Synthesis of Ethyl 2-(methylamino)acetate
The most common and straightforward method for the synthesis of Ethyl 2-(methylamino)acetate is the Fischer esterification of its parent amino acid, sarcosine (N-methylglycine), with ethanol in the presence of an acid catalyst.
Reaction Scheme:
Caption: Fischer esterification of sarcosine.
Experimental Protocol: Fischer Esterification of Sarcosine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sarcosine (1.0 equivalent) and absolute ethanol (5-10 equivalents, serving as both reactant and solvent).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling hydrogen chloride gas through the solution. Thionyl chloride can also be used, which has the advantage of converting the water formed to HCl and SO2.[6]
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The excess ethanol is removed under reduced pressure.
-
Isolation of the Hydrochloride Salt: If HCl gas or thionyl chloride was used as the catalyst, the product is typically isolated as the hydrochloride salt by precipitation with a non-polar solvent like diethyl ether. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried.
-
Isolation of the Free Base: To obtain the free base, the reaction mixture (after removal of excess ethanol) is neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is basic. The aqueous layer is then extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the free base as an oil.
Chemical Reactivity and Synthetic Applications
The synthetic utility of Ethyl 2-(methylamino)acetate stems from the orthogonal reactivity of its two functional groups.
Reactions at the Nitrogen Atom:
-
N-Acylation: The secondary amine is readily acylated by reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form N-acyl derivatives. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups.
-
N-Alkylation: The nitrogen can be further alkylated using alkyl halides or other electrophilic alkylating agents.[9] This allows for the synthesis of tertiary amines with diverse substitution patterns.
-
Guanidinylation: The amino group can react with guanylating agents to form guanidino derivatives. A notable example is the synthesis of creatine, where the nitrogen atom of sarcosine (or its ester) attacks a guanylating agent like cyanamide.[10]
Reactions at the Ester Group:
-
Hydrolysis: The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, sarcosine. Basic hydrolysis (saponification) is generally preferred as it is an irreversible process.
-
Transesterification: In the presence of an alcohol and a suitable catalyst, the ethyl group can be exchanged for another alkyl group.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(methylamino)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Amidation: The ester can react with amines to form amides, although this reaction is generally less facile than N-acylation and may require elevated temperatures or catalysis.
Key Application: Synthesis of Creatine and its Derivatives
A prominent application of Ethyl 2-(methylamino)acetate is as a key intermediate in the synthesis of creatine and its derivatives.[11] Creatine is a naturally occurring compound that plays a vital role in cellular energy metabolism, particularly in muscle and brain tissue.[12][13] It is widely used as a dietary supplement to enhance athletic performance.
The synthesis of creatine often involves the reaction of a sarcosine derivative, such as Ethyl 2-(methylamino)acetate, with a guanylating agent like cyanamide.[10] The ester group in Ethyl 2-(methylamino)acetate can improve the solubility of the starting material in organic solvents and can be readily hydrolyzed in a subsequent step to yield the final creatine product.[11]
Synthetic Pathway to Creatine:
Caption: General pathway for creatine synthesis.
Role in Drug Discovery and Medicinal Chemistry
Beyond its use in creatine synthesis, Ethyl 2-(methylamino)acetate serves as a versatile building block in the broader field of medicinal chemistry.[14][15] Its ability to be readily incorporated into larger molecules makes it a valuable starting material for the synthesis of a wide range of biologically active compounds. The N-methylglycine core is a common motif in many natural products and pharmaceuticals.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2-(methylamino)acetate and its hydrochloride salt.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.[16][17][18][19][20]
-
Ingestion: May be harmful if swallowed.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 2-(methylamino)acetate is a chemically versatile and synthetically valuable building block. Its bifunctional nature, with both a reactive secondary amine and an ethyl ester, provides a platform for a wide range of chemical transformations. This guide has provided a comprehensive technical overview of its structure, properties, synthesis, reactivity, and applications, with a particular emphasis on its role in the synthesis of creatine and as a building block in medicinal chemistry. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of the principles outlined in this guide will facilitate the effective and innovative use of this important synthetic intermediate.
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